N'-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide
Overview
Description
“N’-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide” acts as a chelating agent, binding to metal ions such as zinc, iron, and copper to form stable complexes . It can also bind to other molecules, such as proteins, and act as an inhibitor for various enzymes.
Synthesis Analysis
The synthesis of this compound involves a base-mediated ring-opening of the 2,3-dihydrobenzo[b][1,4]dioxine moiety, generating an acrylamide intermediate in situ . This intermediate then undergoes a formal 6-endo-trig cyclization-involved Heck-type reaction .Molecular Structure Analysis
The molecular formula of “N’-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide” is C9H10N2O3 . The compound has a molecular weight of 194.19 g/mol .Chemical Reactions Analysis
The compound undergoes a base-mediated ring-opening of the 2,3-dihydrobenzo[b][1,4]dioxine moiety, generating an acrylamide intermediate in situ . This intermediate then undergoes a formal 6-endo-trig cyclization-involved Heck-type reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.19 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . Its Exact Mass is 194.06914219 g/mol, and its Monoisotopic Mass is also 194.06914219 g/mol .Scientific Research Applications
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Chelator for Metal Ions
- N-HBDCA acts as a chelating agent, which means that it can bind to metal ions and form stable complexes. It has been shown to bind to metal ions such as zinc, iron, and copper.
- This makes it an ideal compound for studying the effects of metal ions on the activity of enzymes and other proteins.
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Enzyme Inhibitor
- N-HBDCA can also bind to other molecules, such as proteins, and can act as an inhibitor for various enzymes.
- It has been shown to inhibit the activity of enzymes such as proteases, phosphatases, and kinases.
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Antiviral Activity
- N-HBDCA has also been shown to inhibit the activity of certain viruses, such as the influenza virus.
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Anti-inflammatory, Anti-oxidant, and Antifungal Properties
- In addition, it has been shown to have anti-inflammatory, anti-oxidant, and antifungal properties.
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PARP1 Inhibitor
- N-HBDCA has been used in the synthesis of derivatives that act as inhibitors for Poly (ADP-ribose) polymerase 1 (PARP1), a widely explored anticancer drug target .
- The inhibition of PARP1 plays an important role in single-strand DNA break repair processes . High-throughput virtual screening of a small molecule library led to the identification of several PARP1 inhibitors .
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Cannabinoid Receptor Ligand
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Reducing Agent
- N-HBDCA has been used as a reducing agent in various chemical reactions. As a reducing agent, it donates electrons to other chemical species, which can facilitate certain types of chemical reactions.
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Study of Protein Structure and Function
- N-HBDCA has been used to study the structure and function of proteins. It can bind to proteins and affect their activity, which can provide insights into how these proteins function at a molecular level.
properties
IUPAC Name |
N'-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(11-12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8,12H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINNARSDQRBELY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide | |
CAS RN |
85084-37-3 | |
Record name | 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-2-carboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85084-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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